2-Fluoroephedrone Hydrochloride

Description

Contextualization within the Cathinone (B1664624) Class of Chemical Compounds

2-Fluoroephedrone Hydrochloride is a member of the synthetic cathinone class, which are β-keto analogues of amphetamine. springermedizin.denih.gov Cathinone is a naturally occurring stimulant found in the Catha edulis (khat) plant. nih.govresearchgate.net Synthetic cathinones are characterized by a phenethylamine (B48288) backbone with a ketone group at the beta carbon position. springermedizin.de The structure of these compounds allows for numerous modifications, leading to a wide array of derivatives with varying properties. springermedizin.de The introduction of a fluorine atom onto the phenyl ring, as in 2-Fluoroephedrone, is a common modification in clandestine laboratories to create new substances that may circumvent existing drug laws. acs.orgsci-hub.se

Rationale for Dedicated Academic Investigation of this compound

The primary impetus for the academic investigation of this compound is its emergence on the illicit drug market and its classification as a controlled substance. ontosight.aicaymanchem.com In the United States, it is regulated as a Schedule I compound, signifying a high potential for abuse and no accepted medical use. ontosight.aicaymanchem.com This legal status necessitates the development of reliable analytical methods for its identification in seized materials and biological samples. unodc.org Furthermore, understanding its pharmacological and toxicological profile is essential for public health and forensic toxicology. nih.govmdpi.com Research also aims to differentiate it from its positional isomers (e.g., 3-FMC and 4-FMC), which can have different physiological effects and may be controlled under different regulations. researchgate.netresearchgate.net

Overview of Key Research Domains for this compound

The study of this compound primarily falls into three key research domains:

Analytical Chemistry: This domain focuses on the development and validation of analytical techniques to identify and quantify the compound. This includes methods such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FTIR). researchgate.netsci-hub.senih.govmmu.ac.uk A significant area of research is the differentiation of 2-FMC from its isomers. researchgate.netresearchgate.net

Pharmacology: Pharmacological studies investigate the mechanism of action of this compound. Research in this area has identified it as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent. wikipedia.org In vitro studies are conducted to determine its potency and efficacy at monoamine transporters. wikipedia.orgresearchgate.net

Toxicology: This area of research, though less developed specifically for 2-FMC, examines the potential adverse effects of the compound. General research on synthetic cathinones points to a range of potential risks. mdpi.com Studies on the degradation and pyrolysis of 2-FMC also contribute to understanding its stability and potential transformation into other harmful substances. nih.gov

Current State of Academic Literature on this compound

The academic literature on this compound is largely situated within the broader context of new psychoactive substances and synthetic cathinones. springermedizin.denih.govacs.orgresearchgate.net While there are numerous review articles on synthetic cathinones as a class, specific peer-reviewed studies dedicated solely to 2-FMC are less common. Much of the available data comes from forensic science journals and reports from drug enforcement agencies. researchgate.netswgdrug.org Research has focused on its synthesis, analytical characterization, and differentiation from isomers. sci-hub.senih.govpsu.edu Pharmacological data is available but is not as extensive as for more well-known cathinones like mephedrone (B570743). There is a clear need for further in-depth research into the pharmacology and toxicology of this compound to fully understand its effects and potential risks.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | caymanchem.comlgcstandards.com |

| Synonyms | 2-Fluoromethcathinone Hydrochloride, 2-FMC HCl, 2-Flephedrone HCl | nih.govwikipedia.orgswgdrug.org |

| Molecular Formula | C₁₀H₁₂FNO · HCl | caymanchem.comlgcstandards.com |

| Molecular Weight | 217.67 g/mol | lgcstandards.com |

| CAS Number | 1346599-37-8 | caymanchem.comlgcstandards.com |

| Appearance | White crystalline solid | caymanchem.comlgcstandards.com |

| Melting Point | 139-145 °C | lgcstandards.com |

| UV max | 246.2, 289.3 nm | swgdrug.org |

Detailed Research Findings

This section details the findings from analytical and pharmacological research on this compound.

Analytical Research Findings

The unambiguous identification of this compound is critical for forensic purposes. Various analytical techniques are employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for the analysis of 2-FMC. swgdrug.org However, the compound is known to be unstable and can degrade in solution or pyrolyze at the high temperatures of the GC inlet, which can complicate analysis. nih.gov The electron ionization (EI) mass spectra of 2-FMC and its isomers can be very similar, making differentiation challenging with this method alone. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR spectroscopy are powerful tools for the structural elucidation of 2-FMC and for distinguishing it from its positional isomers. sci-hub.semmu.ac.uk The fluorine atom provides a unique signal in the ¹⁹F NMR spectrum, which is distinct for the 2-, 3-, and 4-fluoro isomers, allowing for their rapid and unequivocal identification. sci-hub.se

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy, particularly with attenuated total reflectance (ATR), can also be used to differentiate between the isomers of fluoromethcathinone based on differences in their infrared spectra. sci-hub.se

Pharmacological Research Findings

Pharmacological research has begun to elucidate the mechanism of action of this compound.

Mechanism of Action: 2-FMC acts as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org It functions by interacting with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine and norepinephrine. ontosight.aiwikipedia.org

In Vitro Studies: Studies using in vitro assays have provided specific data on the potency of 2-FMC. It has a half-maximal effective concentration (EC₅₀) for dopamine release of 48.7 nM. wikipedia.org At a concentration of 10 μM, it induces 85% of the maximum norepinephrine release. wikipedia.org

The following table compares the pharmacological activity of 2-Fluoromethcathinone with its parent compound, methcathinone (B1676376).

| Compound | Dopamine Release (EC₅₀) | Norepinephrine Release (% at 10 μM) | Source(s) |

| 2-Fluoromethcathinone | 48.7 nM | 85% | wikipedia.org |

| Methcathinone | 49.9 nM | 100% | wikipedia.org |

These data suggest that while 2-Fluoromethcathinone is slightly less potent at inducing norepinephrine release compared to methcathinone, it has a comparable potency for dopamine release. wikipedia.org

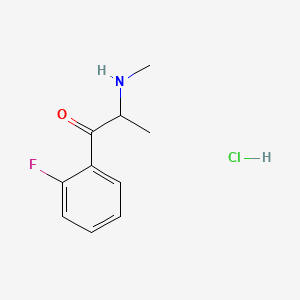

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPJZZKUYWXXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Fluoroephedrone Hydrochloride

Established and Novel Synthetic Routes to 2-Fluoroephedrone Hydrochloride

The primary synthetic routes to this compound are analogous to those used for other substituted cathinones. These methods typically involve the construction of the β-keto amine backbone from readily available precursors. nih.govacs.org

The synthesis of this compound originates from key precursor chemicals. The principal precursor is a substituted propiophenone, which in this case is 2-fluoropropiophenone. This starting material contains the necessary carbon skeleton that is modified to produce the final product.

The synthesis of 2-fluoropropiophenone itself can be achieved through methods such as a Friedel-Crafts acylation of fluorobenzene (B45895) with propionyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride. acs.org

The subsequent steps in the synthesis of this compound require additional key reagents:

A brominating agent: Typically, elemental bromine (Br₂) is used for the alpha-bromination of the ketone. acs.org

An amine source: Methylamine (B109427), often in an aqueous solution or as its hydrochloride salt, is the most common precursor for the introduction of the methylamino group found in ephedrone derivatives. google.com

A source of hydrochloride: Hydrochloric acid (HCl) is used in the final step to convert the free base into its more stable hydrochloride salt. nih.govacs.org

The following table summarizes the key precursors and reagents involved in a typical synthesis of this compound.

| Precursor/Reagent | Chemical Name | Role in Synthesis |

| Starting Material | 2-Fluoropropiophenone | Provides the core phenylpropanone structure. |

| Halogenating Agent | Bromine (Br₂) | Used for α-bromination of the ketone. acs.org |

| Amine Source | Methylamine (CH₃NH₂) | Provides the N-methyl group. google.com |

| Acid | Hydrochloric Acid (HCl) | Used for the formation of the final hydrochloride salt. nih.gov |

This table is generated based on established synthetic routes for cathinone (B1664624) analogs.

The most common synthetic pathway to this compound involves a two-step process starting from 2-fluoropropiophenone. nih.govacs.org

Step 1: α-Bromination

The first step is the selective bromination at the alpha-position to the keto group. This reaction is typically carried out under acidic conditions, often using acetic acid as a solvent. google.com The acid catalyzes the enolization of the ketone, which then reacts with bromine.

Mechanism: The reaction proceeds through an acid-catalyzed enol intermediate. The enol form of 2-fluoropropiophenone attacks a molecule of bromine, leading to the formation of α-bromo-2-fluoropropiophenone and hydrogen bromide.

Conditions: The reaction is typically performed by adding bromine dropwise to a solution of 2-fluoropropiophenone in a suitable solvent like acetic acid at room temperature. google.com

Step 2: Amination

The α-bromoketone intermediate is then reacted with methylamine to form the corresponding β-keto amine. This is a nucleophilic substitution reaction where the amine displaces the bromide.

Mechanism: Methylamine acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of the 2-(methylamino)-1-(2-fluorophenyl)propan-1-one (2-fluoroephedrone) free base.

Conditions: The reaction is often carried out in a solvent like chloroform, and an excess of methylamine is used to neutralize the hydrogen bromide formed during the reaction. google.com

Step 3: Salt Formation

Due to the instability of the free base, the final product is typically isolated as its hydrochloride salt. nih.gov This is achieved by treating the 2-fluoroephedrone free base with hydrochloric acid.

Mechanism: The basic nitrogen atom of the amine is protonated by the hydrochloric acid, forming the ammonium (B1175870) salt.

Conditions: A solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to the solution of the free base, causing the hydrochloride salt to precipitate.

Figure 1: General Synthetic Pathway for this compound

2-Fluoropropiophenone → α-Bromo-2-fluoropropiophenone → 2-Fluoroephedrone → this compound

This scheme is based on the well-established synthesis of cathinone derivatives. acs.orggoogle.com

The optimization of yield and the scalability of the synthesis are critical aspects of laboratory and potential industrial production. For the synthesis of this compound, several factors can be adjusted to improve the outcome.

Yield Optimization:

Reaction Temperature: Controlling the temperature during both bromination and amination is crucial to minimize side reactions and decomposition of intermediates.

Stoichiometry of Reagents: The molar ratios of the reactants, particularly the amount of bromine and methylamine, need to be carefully controlled to ensure complete reaction while avoiding unwanted byproducts.

Purification Methods: The purity of the intermediate and final product directly impacts the yield. Purification techniques such as column chromatography for the intermediate and recrystallization for the final salt are often employed. google.com

The following table presents a hypothetical case study for yield optimization based on data for analogous compounds.

| Parameter | Condition A (Unoptimized) | Condition B (Optimized) | Observed Yield |

| Bromination Solvent | Dichloromethane | Acetic Acid | Improved selectivity |

| Amine Stoichiometry | 1.1 equivalents | 3 equivalents | Higher conversion google.com |

| Purification | Direct Precipitation | Column Chromatography & Recrystallization | Higher purity google.com |

This table is illustrative and based on general principles and data from related syntheses. google.com

Scalability Considerations:

Scaling up the synthesis from a laboratory setting to a larger scale presents several challenges:

Heat Transfer: Both the bromination and amination reactions can be exothermic. Effective heat management is critical on a larger scale to prevent runaway reactions.

Mixing: Ensuring homogenous mixing of reactants becomes more challenging in larger reaction vessels.

Handling of Hazardous Materials: The use of bromine and other corrosive or volatile chemicals requires specialized equipment and safety protocols for large-scale operations.

Work-up and Isolation: The extraction and precipitation procedures must be adapted for larger volumes, potentially requiring different equipment and techniques.

Enantioselective Synthesis and Chiral Resolution of this compound Enantiomers

2-Fluoroephedrone possesses a chiral center at the α-carbon, meaning it can exist as two enantiomers, (S)-2-fluoroephedrone and (R)-2-fluoroephedrone. The synthesis of enantiomerically pure cathinones can be achieved through two main strategies: enantioselective synthesis or the resolution of a racemic mixture. nih.gov

Enantioselective synthesis aims to directly produce a single enantiomer, thus avoiding the loss of 50% of the material that occurs in classical resolution. wikipedia.org For compounds like 2-fluoroephedrone, several modern synthetic strategies could be employed:

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of chiral amines, methods like asymmetric reduction of imines or asymmetric amination of ketones could be applicable.

Substrate-Controlled Synthesis: If a chiral starting material is used, its stereochemistry can influence the stereochemical outcome of subsequent reactions. For example, a stereoselective reduction of a ketone precursor that already contains a chiral center could be employed.

While specific examples for 2-fluoroephedrone are not prevalent in the literature, the enantioselective synthesis of other fluorinated and chiral compounds is well-documented and these principles are applicable. nih.govunirioja.es

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a common technique when an enantioselective synthesis is not available or practical.

Indirect Chiral Resolution:

This is the most common method and involves converting the enantiomers of the racemic amine into a pair of diastereomers by reacting them with a chiral resolving agent. wikipedia.org Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. wikipedia.org

Diastereomeric Salt Formation: The racemic 2-fluoroephedrone free base is reacted with an enantiomerically pure chiral acid. This forms two diastereomeric salts.

Separation: The diastereomeric salts are separated based on their differential solubility in a given solvent. One salt will typically crystallize out of the solution while the other remains dissolved.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to remove the chiral resolving agent and liberate the enantiomerically pure free base, which can then be converted to its hydrochloride salt.

Common chiral resolving agents for amines are chiral carboxylic acids.

| Chiral Resolving Agent | Type | Application |

| (+)-Tartaric Acid | Carboxylic Acid | Forms diastereomeric salts with racemic amines. wikipedia.org |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Carboxylic Acid | Used for the resolution of cathinone precursors like norephedrine. nih.gov |

| (S)-Mandelic Acid | Carboxylic Acid | Forms diastereomeric salts with racemic alcohols and amines. wikipedia.org |

| (1R)-(-)-Camphor-10-sulfonic acid | Sulfonic Acid | A strong acid used for resolving basic compounds. |

This table lists common resolving agents used in stereochemistry. nih.govwikipedia.org

Direct Chiral Resolution:

Direct methods separate the enantiomers without derivatization.

Chiral Chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. nih.gov This method can be used for both analytical and preparative-scale separations.

Impurity Profiling and Control during this compound Synthesis

Impurity profiling is a critical component of chemical synthesis, aimed at identifying and quantifying by-products and contaminants. In the synthesis of this compound, several types of impurities can arise from the starting materials, reaction intermediates, or side reactions. medwinpublishers.com

Identification of Synthetic By-products and Related Impurities

The analysis of synthetic cathinones has revealed several classes of impurities. Detailed studies on analogous compounds, such as mephedrone (B570743) (4-methylmethcathinone), provide insight into the potential by-products in 2-fluoroephedrone synthesis. ljmu.ac.uk

Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of the initial precursor, 2-fluoropropiophenone, or the α-brominated intermediate in the final product.

Isomeric Impurities: The use of impure starting materials or non-specific reaction conditions can result in the formation of positional isomers, such as 3-fluoroephedrone and 4-fluoroephedrone (flephedrone). spectroscopyonline.com

By-products from Side Reactions: Side reactions can generate more complex impurities. Research on mephedrone synthesis has identified the formation of imidazolium (B1220033) salts as significant by-products. ljmu.ac.uk These are formed from the reaction of the cathinone product with itself or with intermediates. Dimerization of the cathinone molecule has also been observed. ljmu.ac.uk

Adulterants: In some contexts, other compounds may be intentionally added. For instance, benzocaine (B179285) has been identified as an impurity or adulterant in samples of the related compound 4-fluoromethcathinone. spectroscopyonline.comcore.ac.uk

Table 2: Potential Impurities in this compound Synthesis

| Impurity Type | Specific Example | Potential Origin |

|---|---|---|

| Unreacted Precursor | 2-Fluoropropiophenone | Incomplete synthesis |

| Unreacted Intermediate | 2-Bromo-1-(2-fluorophenyl)propan-1-one | Incomplete amination |

| Isomeric Impurity | 3-Fluoroephedrone / 4-Fluoroephedrone | Impure starting materials |

| Dimerization Product | Mephedrone Dimer (by analogy) | Side reaction |

| Imidazolium By-product | TMMPI (by analogy from mephedrone) | Side reaction |

Methodologies for Impurity Quantification in Research Samples

To ensure the purity of a chemical sample, robust analytical methods are required to detect, separate, and quantify any impurities present. chromatographyonline.com The quantification of impurities in research samples of this compound relies on a combination of chromatographic and spectroscopic techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC): This is a primary technique for impurity quantification. medwinpublishers.com Reversed-phase HPLC (RP-HPLC) methods are developed to separate the main compound from its various impurities. chromatographyonline.comscirp.org By using a validated stability-indicating method, the concentration of each impurity can be accurately measured relative to a reference standard. scirp.org Quantification is achieved by comparing the peak area of the impurity to a calibration curve. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for separating and identifying volatile impurities and isomers. spectroscopyonline.com Studies have shown that GC-MS can effectively distinguish between the 2-, 3-, and 4-isomers of fluoromethcathinone, which would otherwise be difficult to separate. spectroscopyonline.com The mass spectrometer provides structural information that aids in the definitive identification of the impurities.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for the structural elucidation of unknown impurities. ljmu.ac.uk Techniques like 1H NMR, 13C NMR, and 2D NMR experiments can help piece together the structure of a novel by-product. researchgate.net Once an impurity's structure is confirmed, it can be quantified using methods like quantitative NMR (qNMR) or by developing a specific chromatographic method.

Table 3: Analytical Methodologies for Impurity Quantification

| Technique | Application | Principle of Quantification |

|---|---|---|

| HPLC-UV | Separation and quantification of known and unknown impurities. | Comparison of peak area against a calibrated reference standard. |

| GC-MS | Separation and identification of volatile impurities and isomers. | Ion intensity measurement, often requiring a reference standard for accurate quantification. |

| LC-MS/MS | Identification and quantification of trace-level impurities. | High sensitivity and selectivity allow for detection at low levels; quantification via standard addition or calibration curves. |

| qNMR | Absolute quantification without a specific reference standard for the impurity. | Integration of NMR signals relative to an internal standard of known concentration. |

Advanced Analytical Characterization and Methodologies for 2 Fluoroephedrone Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and chemical environment of 2-fluoroephedrone hydrochloride. These techniques are indispensable for the definitive identification of the compound and its distinction from regioisomers and other related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR is essential for complete structural assignment.

Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons, the methine proton adjacent to the carbonyl group, the N-methyl protons, and the methyl protons of the ethyl group.

Analysis of a reference sample of 1-(2-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride (2-fluoroephedrone HCl) in deuterium (B1214612) oxide (D₂O) provides the following key proton signals. swgdrug.org The aromatic region is particularly informative for confirming the position of the fluorine substituent. The complex splitting patterns arise from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic Protons | 7.4 - 7.9 | Multiplet | 4H |

| Methine Proton (CH) | ~5.0 | Multiplet | 1H |

| N-Methyl Protons (NCH₃) | ~2.8 | Singlet | 3H |

| Methyl Protons (CH₃) | ~1.6 | Doublet | 3H |

| Table 1: ¹H NMR Spectral Data for this compound in D₂O. swgdrug.org |

| Carbon Assignment | Expected Chemical Shift (δ) in ppm | Expected Multiplicity (due to C-F coupling) |

| Carbonyl (C=O) | ~195-200 | Singlet |

| C-F (Aromatic) | ~160-165 | Doublet (¹JCF) |

| Aromatic CH | ~115-135 | Doublets (²JCF, ³JCF, ⁴JCF) |

| Methine (CH) | ~55-60 | Singlet |

| N-Methyl (NCH₃) | ~35-40 | Singlet |

| Methyl (CH₃) | ~15-20 | Singlet |

| Table 2: Predicted ¹³C NMR Spectral Data for this compound. |

Fluorine-19 NMR is a highly sensitive and specific technique for the analysis of fluorinated compounds. caymanchem.comaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift and coupling to nearby protons would confirm the ortho position of the fluorine atom on the phenyl ring. Studies on related fluorinated cathinones show that the chemical shifts for fluorine on an aromatic ring typically appear in a distinct region of the spectrum. researchgate.net The coupling patterns observed in the ¹H-coupled ¹⁹F NMR spectrum would provide further structural confirmation.

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for characterizing the solid form of a pharmaceutical substance, including its crystalline structure and the presence of polymorphs. nih.govsemanticscholar.orgjeol.com For this compound, ssNMR can provide insights into the molecular packing and intermolecular interactions in the crystal lattice. Techniques such as cross-polarization magic-angle spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net While specific ssNMR data for this compound is not widely published, studies on other hydrochloride salts of active pharmaceutical ingredients demonstrate the utility of nuclei like ³⁵Cl and ¹³C in distinguishing between different solid forms. rsc.org The ability of ssNMR to analyze the sample in its native solid state without dissolution makes it a powerful technique for quality control and formulation studies.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR and FT-Raman spectra of this compound have been made available through forensic spectral databases. nih.gov The IR spectrum is typically characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other significant bands include those for C-H stretching of the aromatic and aliphatic groups, N-H stretching from the protonated amine, and C-F stretching.

Raman spectroscopy offers complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which is useful for identification and for distinguishing between isomers. ojp.govhoriba.commdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amine Salt) | 2400-2700 | IR |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C=O Stretch (Ketone) | 1680-1700 | IR, Raman |

| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman |

| C-F Stretch | 1100-1250 | IR |

| Table 3: Characteristic Vibrational Frequencies for this compound. |

Vibrational Mode Assignment and Functional Group Identification

The infrared spectrum of this compound exhibits characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. The presence of a carbonyl group (C=O) is typically indicated by a strong absorption band in the region of 1670-1780 cm⁻¹. libretexts.org For ketones, this peak is often observed around 1715 cm⁻¹. libretexts.org The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations between 1585 and 1600 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine group appears in the range of 3300 to 3500 cm⁻¹, characteristically as a single, sharp peak for secondary amines (R₂N-H). libretexts.orgyoutube.com The C-F bond, a key feature of 2-Fluoroephedrone, will also have a characteristic stretching vibration, though its position can vary.

Table 1: Predicted Vibrational Mode Assignments for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1715 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | In-ring Stretching | 1585-1600 |

| Amine (N-H) | Stretching | 3300-3500 (sharp, single peak) |

| Alkane C-H | Stretching | 2850-2960 |

This table is based on general principles of IR spectroscopy and may not reflect the exact values for this compound.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Applications

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a widely used technique that simplifies the analysis of solid and liquid samples. anton-paar.com This method involves placing the sample in direct contact with an ATR crystal, typically made of diamond, zinc selenide, or germanium. anton-paar.com An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample, creating an evanescent wave that penetrates a short distance into the sample. anton-paar.com This interaction allows for the acquisition of an IR spectrum with minimal sample preparation. anton-paar.com ATR-FTIR is particularly valuable for the rapid, presumptive testing of seized drug samples, including synthetic cathinones. the-ltg.org The technique has been shown to be effective in identifying compounds in high-purity powder form when compared against appropriate spectral libraries. the-ltg.org

Gas Chromatography-Infrared (GC-IR) for Compound Profiling

Gas Chromatography-Infrared (GC-IR) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. This method is particularly useful for analyzing complex mixtures and for differentiating between isomers that may have similar mass spectra. marshall.edu In GC-IR, the sample is first separated into its individual components by the GC column. As each component elutes from the column, it passes through an interface, such as a light pipe or a frozen trap, and into the IR spectrometer for analysis. While GC-MS is a more common technique, GC-IR can provide crucial structural information, especially for distinguishing between positional isomers of synthetic cathinones, which often exhibit nearly identical mass spectra. marshall.edu However, challenges such as compound degradation in the GC column can sometimes prevent the acquisition of a usable IR spectrum. marshall.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. sci-hub.se This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The part of a molecule responsible for absorbing light is called a chromophore. researchgate.net In this compound, the primary chromophore is the aromatic ring system conjugated with the carbonyl group. The position and intensity of the absorption maximum (λmax) in the UV-Vis spectrum can provide information about the extent of conjugation and the presence of certain functional groups. msu.edu While UV-Vis spectroscopy is generally less specific than IR spectroscopy or mass spectrometry for structural elucidation, it can be a useful and rapid technique for quantitative analysis and for providing preliminary characterization of a compound. sci-hub.seuu.nl The practical working range for most UV-Vis spectrophotometers is between 200 and 1100 nm. sci-hub.se

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. nih.govuni-saarland.de

Electron Ionization (EI) Mass Spectrometry for Molecular Ion and Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique where the sample molecules in the gas phase are bombarded with a high-energy beam of electrons (typically 70 eV). illinois.edu This process imparts a significant amount of energy to the molecule, leading to the formation of a molecular ion (M+•) and extensive fragmentation. uni-saarland.deillinois.edu The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio. While the high degree of fragmentation can sometimes lead to the absence of a visible molecular ion peak, the fragmentation pattern itself is highly reproducible and serves as a molecular fingerprint that can be used for identification by comparison with spectral libraries. illinois.edulibretexts.org The fragmentation of the molecular ion in EI-MS typically follows predictable pathways, often involving the cleavage of the weakest bonds and the formation of the most stable carbocations and radicals. uni-saarland.de

Table 2: Predicted Key Fragment Ions for 2-Fluoroephedrone in EI-MS

| m/z | Proposed Fragment Structure/Identity |

| M+• | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl group |

| [M-C₂H₅N]+ | Cleavage of the side chain |

| [C₇H₄FO]+ | Fluorobenzoyl cation |

This table represents potential fragmentation pathways and the actual observed fragments may vary.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, also known as MS/MS, is a powerful technique that involves multiple stages of mass analysis to increase the specificity and confidence of structural elucidation. nih.govwikipedia.org In a typical MS/MS experiment, a specific precursor ion (often the molecular ion) is selected in the first mass analyzer (MS1), subjected to fragmentation in a collision cell, and the resulting product ions are then analyzed in a second mass analyzer (MS2). wikipedia.org This process, often utilizing collision-induced dissociation (CID), provides detailed information about the connectivity of the atoms within the precursor ion. wikipedia.org MS/MS is particularly valuable for confirming the structure of a compound, especially when dealing with complex matrices or when needing to differentiate between isomers. nih.govresearchgate.net The fragmentation data obtained from MS/MS can be used to piece together the structure of the molecule with a high degree of certainty. mdpi.comyoutube.com

Method Validation and Performance Metrics for Research Applications

Sensitivity, Selectivity, Accuracy, and Reproducibility in Analytical Research

The validation of analytical methods is paramount to ensure the reliability of results. For this compound, various analytical techniques have been employed, with chromatographic methods coupled to mass spectrometry being the most powerful. The key validation parameters—sensitivity, selectivity, accuracy, and reproducibility—are essential for the robust analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cathinones. nih.govnih.gov However, 2-Fluoroephedrone is known to be unstable under typical GC-MS conditions, leading to degradation and pyrolysis. nih.govnih.gov Studies have shown that the free base form of 2-FMC is particularly prone to degradation, which can be partially mitigated by using a split injection mode to shorten the residence time in the hot injector and by using a new, clean injector liner. nih.gov The degradation of 2-FMC can produce various products, which have been identified using techniques like gas chromatography-quadrupole/time-of-flight mass spectrometry (GC-Q/TOF-MS). nih.gov The primary degradation pathway is triggered by the keto-enol and enamine-imine tautomerism. nih.gov This instability presents a significant challenge to the accuracy and reproducibility of GC-MS analysis for 2-Fluoroephedrone.

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers a more suitable alternative for the analysis of thermally labile compounds like 2-Fluoroephedrone. nebiolab.com A validated LC-MS/MS method has been developed for the simultaneous determination of various synthetic cathinones, including 2-Fluoroephedrone, in urine samples. ncl.edu.tw This method demonstrates the high sensitivity and selectivity of LC-MS/MS for this analyte.

The validation of this LC-MS/MS method included the determination of several key performance characteristics, as detailed in the table below.

| Validation Parameter | Finding | Reference |

|---|---|---|

| Linearity | The calibration curves for synthetic cathinones, including 2-Fluoroephedrone, were linear in the range of 10-1000 ng/mL. | ncl.edu.tw |

| Limit of Detection (LOD) | The LOD for the analyzed synthetic cathinones ranged from 10 to 25 ng/mL. | ncl.edu.tw |

| Limit of Quantification (LOQ) | The LOQ for the analyzed synthetic cathinones ranged from 10 to 50 ng/mL. | ncl.edu.tw |

| Recovery Efficiency | The recovery efficiencies for the analytes were found to be between 82.91% and 103.31%. | ncl.edu.tw |

| Matrix Effects | Matrix effects were mostly within the range of -20% to +20%, indicating good selectivity of the method. | ncl.edu.tw |

These results highlight the suitability of LC-MS/MS for the sensitive and accurate quantification of 2-Fluoroephedrone in complex matrices. The high selectivity of tandem mass spectrometry minimizes interferences from other substances, ensuring the accuracy of the results. nebiolab.com Reproducibility is demonstrated through the consistent performance of the method across different concentrations and sample preparations.

Development of Reference Standards for this compound Research

The availability of high-purity, well-characterized reference standards is a prerequisite for the accurate identification and quantification of any chemical substance in analytical testing. For this compound, certified reference materials (CRMs) are essential for method validation, calibration of instruments, and ensuring the traceability of analytical results.

A Certified Reference Material for this compound is available from suppliers such as LGC Standards. lgcstandards.com The development of such a CRM involves a rigorous process to ensure its quality and reliability. This process typically includes:

Synthesis and Purification: The compound is synthesized and then purified to a high degree to minimize the presence of impurities.

Comprehensive Characterization: The identity and structure of the compound are unequivocally confirmed using a battery of spectroscopic techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The mass spectra of 2-FMC and its isomers have been studied to identify characteristic fragmentation patterns. marshall.edu

Purity Determination: The purity of the CRM is determined using quantitative analytical methods, such as quantitative NMR (qNMR) or chromatographic techniques with a universal detector like a flame ionization detector (FID).

Homogeneity and Stability Studies: The homogeneity of the batch is assessed to ensure that each unit of the CRM has the same concentration of the analyte. Stability studies are conducted under various storage conditions to establish the shelf-life of the material.

Certification and Uncertainty Assignment: The certified value of the CRM (e.g., concentration or purity) is assigned based on the results of the characterization and purity determination. An uncertainty value is also calculated and reported, which reflects the level of confidence in the certified value. lgcstandards.com

The availability of a CRM for this compound allows laboratories to perform accurate calibrations and quality control checks, leading to more reliable and defensible analytical results in forensic and research applications.

Molecular Pharmacodynamics and Receptor Interaction Profiles of 2 Fluoroephedrone Hydrochloride

Enzyme Interaction and Inhibition Studies (e.g., Monoamine Oxidase)

Limited direct research on 2-fluoroephedrone hydrochloride's interaction with specific enzymes like monoamine oxidase (MAO) is available in the public domain. However, the broader class of synthetic cathinones, to which 2-fluoroephedrone belongs, is known to interact with monoamine systems, which includes enzymatic degradation pathways.

Synthetic cathinones generally exhibit their psychostimulant effects by interacting with monoamine transporters. mdpi.com Some cathinone (B1664624) derivatives act as substrates for these transporters, leading to the release of neurotransmitters, while others act as reuptake inhibitors, blocking the removal of neurotransmitters from the synapse. researchgate.netnih.gov The specific action depends on the compound's chemical structure. researchgate.net

Certain cathinone derivatives have been shown to inhibit MAO. For instance, (E)-2-(4-fluorophenethyl)-3-fluoroallylamine hydrochloride (MDL-72974A) is a potent and highly selective MAO-B inhibitor. nih.gov This suggests that structurally related compounds, potentially including fluorinated cathinones, could also exhibit MAO inhibitory activity. The inhibition of MAO can lead to an increase in the synaptic levels of monoamine neurotransmitters, which could potentiate the effects of transporter-targeted actions.

It is important to note that while some synthetic cathinones may have hallucinogenic properties similar to MDMA, excessive activation of 5-HT₂A receptors can lead to serotonin (B10506) syndrome, a potentially dangerous condition. springermedizin.de This risk can be exacerbated when these substances are combined with monoamine oxidase inhibitors (MAOIs). springermedizin.de

Further research is necessary to specifically elucidate the interaction profile of this compound with monoamine oxidase and other critical enzymes involved in neurotransmitter metabolism.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

The structure-activity relationship (SAR) examines how a molecule's chemical structure correlates with its biological activity. wikipedia.org For synthetic cathinones, key structural features influencing their pharmacodynamics include substitutions on the aromatic ring, the nature of the amine group, the length of the α-carbon chain, and stereochemistry. researchgate.netnih.gov

The introduction of a fluorine atom to the cathinone scaffold can significantly alter its interaction with molecular targets. The position of the fluorine atom on the phenyl ring is a critical determinant of the compound's pharmacological profile.

Fluorine's high electronegativity and small size can influence a molecule's ability to cross the blood-brain barrier and its binding affinity to receptors and transporters. nih.govnih.gov For instance, the presence of fluorine atoms has been shown to enhance the ability of some cathinones to cross the blood-brain barrier. nih.gov

Studies on fluorinated cathinone analogs have revealed varying effects on monoamine transporters. For example, 3-fluoromethcathinone (B604977) (3-FMC) and 4-fluoromethcathinone (4-FMC) both act on monoamine transporters but with different selectivity profiles. nih.gov Specifically, 3-FMC inhibits norepinephrine (B1679862) and dopamine (B1211576) uptake and also induces their release. nih.gov In contrast, some studies on pyrovalerone derivatives have shown that a 4-fluoro substitution on the phenyl ring results in potent inhibition of the norepinephrine transporter (NET) and dopamine transporter (DAT), with little effect on the serotonin transporter (SERT). mdpi.comresearchgate.net

The position of the fluorine atom also impacts receptor binding. For example, 4-FMC shows affinity for the 5-HT₂A receptor. ljmu.ac.uk The specific interactions of this compound with these targets are not yet fully characterized in publicly available literature.

The table below summarizes the transporter inhibition data for some fluorinated cathinones, illustrating the impact of fluorine substitution.

Interactive Data Table: Monoamine Transporter Inhibition of Fluorinated Cathinones

| Compound | NET IC₅₀ (µM) | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Ratio |

| 4F-PBP | < 0.61 | < 0.61 | > 100 | ~356 |

| NEH | < 0.18 | < 0.18 | > 10 | 264 |

Data sourced from a study on second-generation pyrovalerone cathinones. mdpi.comresearchgate.net

Synthetic cathinones are chiral molecules, meaning they exist as enantiomers (mirror-image isomers). mdpi.commdpi.com This stereochemistry plays a crucial role in their pharmacodynamics, as enantiomers can exhibit different potencies and actions at their molecular targets. mdpi.comnih.gov

For many cathinone derivatives, the S-enantiomer is often more potent as a central nervous system stimulant than the R-enantiomer. mdpi.comnih.gov For example, the S-enantiomer of methcathinone (B1676376) is a more potent dopamine and norepinephrine releasing agent. nih.gov Similarly, while both enantiomers of mephedrone (B570743) act as substrates at the dopamine transporter, the S-enantiomer is significantly more potent at promoting serotonin release. nih.gov

The stereochemical configuration influences how the molecule fits into the binding pocket of a transporter or receptor. The different spatial arrangements of the substituents around the chiral center can lead to more or less favorable interactions, affecting binding affinity and functional activity.

Computational and molecular modeling have become invaluable tools for understanding the SAR of synthetic cathinones. dntb.gov.ua These methods allow for the prediction of how structural modifications will affect a molecule's interaction with its biological targets. mdpi.comnih.gov

Molecular electrostatic potential (MEP) surface analysis, for instance, can identify regions of a molecule that are electron-rich or electron-poor, predicting potential sites for hydrogen bonding or other interactions with a receptor. researchgate.net For fluoromethcathinone isomers, MEP studies have shown negative potential regions around the oxygen, nitrogen, and fluorine atoms, indicating these as likely sites for receptor binding. researchgate.net

Quantitative structure-activity relationship (QSAR) models build mathematical relationships between a compound's chemical structure and its biological activity. wikipedia.org QSAR studies on para-substituted methcathinone analogs have shown that the steric bulk of the substituent at the para position is a key factor in determining selectivity for the dopamine transporter versus the serotonin transporter. nih.gov

These computational approaches can help to rationalize experimental findings and guide the synthesis of new compounds with desired pharmacological profiles. frontiersin.orgmdpi.com For this compound, computational modeling could predict its binding orientation and affinity at various monoamine transporters and receptors, providing insights into its likely pharmacodynamic effects.

Biotransformation and Metabolic Pathway Elucidation of 2 Fluoroephedrone Hydrochloride

In Vitro Metabolic Stability Studies in Hepatic Microsomes or Cell Systems

In vitro metabolic stability studies are essential for predicting the in vivo clearance of a compound. For cathinone (B1664624) derivatives, these studies are typically conducted using human liver microsomes (HLM), cryopreserved human hepatocytes, or specific cDNA-expressed cytochrome P450 (CYP) enzymes. researchgate.netfrontiersin.orgnih.gov For instance, the biological half-life of mephedrone (B570743) (4-MMC) in rat liver hepatocytes has been calculated to be approximately 61.9 minutes. nih.gov In cryopreserved human hepatocytes, the half-life of 4-MMC was found to be 693.0 minutes. iisj.in

The stability of a cathinone derivative can be significantly influenced by its chemical structure. For example, a trifluoromethyl derivative of methcathinone (B1676376) (4-TFMMC) exhibited a longer half-life of 203.8 minutes in rat liver hepatocytes compared to mephedrone, suggesting that the trifluoromethyl group may confer greater metabolic stability. nih.gov Given that 2-Fluoroephedrone possesses a fluorine atom on the phenyl ring, its metabolic stability is likely to differ from that of unsubstituted ephedrone. Halogenation, such as fluorination, can influence metabolic pathways, potentially making the compound more or less susceptible to enzymatic degradation. springermedizin.de

Table 1: Inferred Metabolic Stability of 2-Fluoroephedrone Hydrochloride Based on Analogous Compounds

| System | Analogous Compound | Key Findings | Inferred Relevance for this compound |

| Rat Liver Hepatocytes | Mephedrone (4-MMC) | t½ = 61.9 min nih.gov | Provides a baseline for the expected metabolic rate of the cathinone backbone. |

| Rat Liver Hepatocytes | 4-Trifluoromethylmethcathinone (4-TFMMC) | t½ = 203.8 min nih.gov | Suggests that halogen substitution can increase metabolic stability. The fluorine in 2-Fluoroephedrone may have a similar effect. |

| Cryopreserved Human Hepatocytes | Mephedrone (4-MMC) | t½ = 693.0 min iisj.in | Indicates a potentially slower metabolism in humans compared to rats. |

| Human Liver Microsomes | Mephedrone | CYP2D6 is the main metabolizing enzyme. nih.govresearchgate.net | Predicts that CYP2D6 will be a key enzyme in the metabolism of 2-Fluoroephedrone. |

Identification and Characterization of Phase I Metabolites

Phase I metabolism of cathinones primarily involves oxidative and reductive biotransformations, as well as N-dealkylation, which aim to increase the hydrophilicity of the compound to facilitate its excretion. researchgate.netnih.govnih.gov

Oxidative Biotransformations (e.g., Hydroxylation, N-Oxidation)

Hydroxylation is a major metabolic pathway for many cathinone derivatives. nih.govnih.gov For mephedrone, hydroxylation occurs at the tolyl moiety, leading to the formation of 4-hydroxytolylmephedrone. nih.govnih.gov In the case of 2-Fluoroephedrone, hydroxylation could potentially occur at various positions on the aromatic ring, although the fluorine atom might influence the site of hydroxylation. Aromatic hydroxylation is a common reaction catalyzed by CYP enzymes. nih.gov N-oxidation is another possible, though generally minor, metabolic pathway for tertiary and secondary amines. researchgate.net

Reductive Biotransformations

The reduction of the β-keto group is a significant metabolic pathway for cathinones, leading to the formation of the corresponding amino alcohol metabolites. researchgate.netnih.gov For mephedrone, this results in the formation of dihydromephedrone. nih.govnih.gov It is highly probable that 2-Fluoroephedrone undergoes a similar reduction of its ketone group to form 2-fluoroephedrine and 2-fluoropseudoephedrine, the corresponding diastereomeric amino alcohols. This reductive pathway has been observed for a wide range of synthetic cathinones. oup.com

N-Dealkylation Pathways

N-dealkylation is a common metabolic pathway for compounds containing an N-alkyl group. researchgate.netnih.gov Mephedrone, which has an N-methyl group, undergoes N-demethylation to form nor-mephedrone (4-methylcathinone). nih.govnih.gov Since 2-Fluoroephedrone is a secondary amine with a methyl group on the nitrogen atom, it is expected to undergo N-demethylation to produce its primary amine metabolite, 2-fluorocathinone. lincoln.ac.uk

Table 2: Inferred Phase I Metabolites of this compound

| Metabolic Pathway | Inferred Metabolite | Parent Compound | Reference for Analogous Pathway |

| Aromatic Hydroxylation | Hydroxylated 2-Fluoroephedrone | 2-Fluoroephedrone | nih.govnih.gov |

| β-Keto Reduction | 2-Fluoroephedrine / 2-Fluoropseudoephedrine | 2-Fluoroephedrone | researchgate.netnih.govoup.com |

| N-Demethylation | 2-Fluorocathinone | 2-Fluoroephedrone | nih.govnih.govlincoln.ac.uk |

| Combination Pathways | N-demethylated and reduced metabolites | 2-Fluoroephedrone | researchgate.net |

Identification and Characterization of Phase II Metabolites (e.g., Glucuronidation)

Phase I metabolites, which now possess functional groups like hydroxyl or amino groups, can undergo Phase II conjugation reactions. researchgate.netresearchgate.net The most common Phase II reaction for cathinone metabolites is glucuronidation, where glucuronic acid is attached to the molecule, significantly increasing its water solubility and facilitating its excretion in urine. frontiersin.orgresearchgate.net For example, the hydroxylated metabolites of mephedrone can be conjugated with glucuronic acid. researchgate.net It is therefore anticipated that the hydroxylated and keto-reduced metabolites of 2-Fluoroephedrone will also form glucuronide conjugates. nih.gov

Table 3: Inferred Phase II Metabolites of this compound

| Phase I Metabolite | Conjugation Reaction | Inferred Phase II Metabolite | Reference for Analogous Pathway |

| Hydroxylated 2-Fluoroephedrone | Glucuronidation | Hydroxylated 2-Fluoroephedrone Glucuronide | researchgate.netnih.gov |

| 2-Fluoroephedrine / 2-Fluoropseudoephedrine | Glucuronidation | 2-Fluoroephedrine / 2-Fluoropseudoephedrine Glucuronide | frontiersin.orgresearchgate.net |

Elucidation of Enzyme Systems Involved in this compound Biotransformation

The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform, plays a pivotal role in the Phase I metabolism of many amphetamine-type stimulants and cathinone derivatives. nih.govresearchgate.netnih.gov Studies on mephedrone have consistently identified CYP2D6 as the primary enzyme responsible for its metabolism. nih.govresearchgate.net Other CYP isoforms may contribute to a lesser extent. nih.gov Given the structural similarity, it is highly likely that the metabolism of 2-Fluoroephedrone is also predominantly mediated by CYP2D6. The enzymes responsible for the β-keto reduction are likely to be carbonyl reductases. oup.com The Phase II glucuronidation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs). frontiersin.org

Table 4: Inferred Enzyme Systems in this compound Metabolism

| Metabolic Reaction | Primary Enzyme System | Reference for Analogous Pathway |

| Oxidative Biotransformations (Hydroxylation, N-Dealkylation) | Cytochrome P450 (CYP), predominantly CYP2D6 | nih.govresearchgate.netnih.gov |

| Reductive Biotransformations (β-Keto Reduction) | Carbonyl Reductases | oup.com |

| Phase II Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) | frontiersin.org |

Solid State Chemistry and Polymorphism Research of 2 Fluoroephedrone Hydrochloride

Thermodynamic and Kinetic Stability of Different Solid FormsWithout the identification of different solid forms, studies on their relative thermodynamic and kinetic stability have not been conducted or published.

Further research would be required to be publicly available to provide the specific details requested for 2-Fluoroephedrone Hydrochloride.

Forensic Chemistry Research Applications and Analytical Challenges for 2 Fluoroephedrone Hydrochloride

Development of Robust Analytical Methods for Research Samples

The development of reliable analytical methods is paramount for the accurate identification and quantification of 2-Fluoroephedrone Hydrochloride in research samples. These methods must be sensitive, selective, and validated to ensure the integrity of the data. A variety of analytical techniques have been employed for the analysis of synthetic cathinones, which can be adapted and optimized for 2-FEC.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of synthetic cathinones. ojp.gov GC-MS offers high separation efficiency and characteristic fragmentation patterns, aiding in structural elucidation. However, the thermal lability of some cathinones, including 2-FEC, can lead to in-source degradation, complicating analysis. ojp.gov LC-MS/MS has become increasingly popular due to its ability to analyze thermally labile and polar compounds without derivatization, offering high sensitivity and specificity. ojp.gov

The development of a robust analytical method involves several key stages:

Sample Preparation: This step is crucial for removing matrix interferences and concentrating the analyte. For solid samples, this may involve dissolution in a suitable solvent. For biological matrices, more complex procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often necessary.

Chromatographic Separation: Achieving good chromatographic resolution is essential to separate 2-FEC from other compounds in the sample, including isomers and potential adulterants. The choice of the chromatographic column and mobile phase composition is critical. For GC-MS, a DB-1 MS or equivalent column is often used. marshall.edu For LC-MS/MS, C18 or phenyl-hexyl columns are common choices. unipv.itunicatt.it

Detection and Identification: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) offers even greater specificity by providing accurate mass measurements.

Method Validation: A developed method must be rigorously validated to demonstrate its suitability for its intended purpose. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity.

Table 1: Overview of Analytical Methods for Synthetic Cathinone (B1664624) Analysis Applicable to this compound

| Analytical Technique | Sample Preparation | Chromatographic Column | Key Advantages | Potential Challenges | References |

|---|---|---|---|---|---|

| GC-MS | Solvent dissolution, LLE, SPE, Derivatization | DB-1 MS, DB-5ms | High separation efficiency, established libraries | Thermal degradation of analyte | ojp.govmarshall.eduuva.nl |

| LC-MS/MS | Dilute-and-shoot, LLE, SPE | C18, Phenyl-Hexyl | Suitable for thermally labile compounds, high sensitivity and specificity | Matrix effects, ion suppression | unipv.itunicatt.itresearchgate.netresearchgate.net |

| HPLC-UV | Solvent dissolution | C18 | Cost-effective, good for quantification | Lower specificity than MS, potential for co-elution | unodc.org |

Differentiation from Isomeric and Analogous Compounds in Complex Matrices

A significant analytical challenge in the forensic analysis of this compound is its differentiation from positional isomers (e.g., 3-Fluoroephedrone and 4-Fluoroephedrone) and other structurally similar analogs. These isomers often exhibit nearly identical mass spectra, making their distinction by conventional GC-MS difficult. marshall.eduresearchgate.net Misidentification can have significant legal and scientific consequences, as different isomers may have varying potencies and legal statuses. acs.org

Several strategies have been developed to address this challenge:

Chromatographic Separation: Optimizing chromatographic conditions can lead to the separation of isomers. Different stationary phases, such as more polar columns in GC or specialized columns like pentafluorophenyl (PFP) in LC, can enhance selectivity. researchgate.net

Derivatization: Chemical derivatization can improve the chromatographic separation of isomers and, in some cases, produce more distinct mass spectra. marshall.edu For example, acylation or silylation of the secondary amine in 2-FEC can lead to better resolution from its isomers.

Advanced Analytical Techniques: Techniques like GC-vacuum ultraviolet (VUV) spectroscopy and GC-infrared spectroscopy (IRD) provide additional structural information that can be used to differentiate isomers. uva.nl

Machine Learning: The application of machine learning algorithms to analyze mass spectral data has shown promise in distinguishing between closely related isomers. acs.org These algorithms can identify subtle differences in fragmentation patterns that may not be apparent through manual inspection.

Table 2: Methods for Differentiating this compound from its Isomers

| Method | Principle | Effectiveness | References |

|---|---|---|---|

| Optimized Chromatography (GC & LC) | Utilizes different column chemistries and mobile phases to achieve baseline separation of isomers. | Can be effective, but may require extensive method development. | researchgate.net |

| Chemical Derivatization | Modifies the chemical structure to enhance chromatographic separation and/or produce unique mass spectral fragments. | Often successful in improving separation, but adds an extra step to the workflow. | marshall.edu |

| Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy | Provides unique absorbance spectra for different isomers based on their electronic transitions. | Demonstrated to be a powerful tool for isomer differentiation. | uva.nl |

| Machine Learning Algorithms | Analyzes complex mass spectral data to identify patterns that can distinguish between isomers. | A promising approach that can enhance the capabilities of existing instrumentation. | acs.org |

Characterization of Degradation Pathways in Analytical Samples

Synthetic cathinones, including this compound, can be susceptible to degradation under certain analytical conditions and in various sample matrices. Understanding these degradation pathways is crucial for accurate analysis and interpretation of results. The β-keto moiety in the cathinone structure is a key factor in its instability. researchgate.net

A primary concern is the thermal degradation that can occur in the heated injection port of a gas chromatograph. ojp.gov For many synthetic cathinones, this results in the loss of two hydrogen atoms, leading to the formation of a degradation product with a mass 2 Da lower than the parent compound. ojp.govresearchgate.net In the case of 2-fluoromethcathinone, a close analog of 2-FEC, studies have identified several degradation and pyrolysis products. dntb.gov.ua

The stability of synthetic cathinones can also be influenced by the pH of the sample matrix. nih.gov Generally, they are more stable in acidic conditions and degrade more rapidly in neutral to alkaline environments. This is an important consideration for the storage and analysis of biological samples such as urine.

Table 3: Degradation of Synthetic Cathinones Relevant to this compound

| Degradation Condition | Primary Degradation Pathway | Key Degradation Products | Analytical Implications | References |

|---|---|---|---|---|

| GC-MS Injection Port (Thermal) | Oxidative decomposition with loss of 2H | Enamine and other pyrolysis products | Potential for misidentification and inaccurate quantification. | ojp.govresearchgate.net |

| Alkaline pH | Hydrolysis and oxidation | Varies depending on the specific cathinone | Analyte loss in improperly stored or prepared samples. | nih.gov |

| Long-term storage | Dependent on temperature and matrix | Varies | Decreased analyte concentration over time. | nih.gov |

Interlaboratory Harmonization of Analytical Methods in Research Settings

The proliferation of NPS, including this compound, necessitates the harmonization of analytical methods across different forensic and research laboratories. Harmonization ensures that results are comparable and reliable, regardless of where the analysis is performed. This is critical for building a consistent body of knowledge about these substances and for supporting legal and regulatory actions.

Interlaboratory studies and proficiency testing programs play a vital role in achieving harmonization. unipv.itunicatt.itnih.govunito.itunodc.orgfacta.org.au These programs allow laboratories to assess their performance against their peers and to identify areas for improvement. The United Nations Office on Drugs and Crime (UNODC) and other organizations facilitate such exercises for the analysis of NPS. unodc.org

The challenges to achieving harmonization for the analysis of 2-FEC and other NPS include:

The rapid emergence of new substances, which outpaces the development and validation of standardized methods. unito.it

The lack of certified reference materials for many NPS. unodc.org

Variations in instrumentation and analytical protocols between laboratories.

Best practice guidelines, such as those developed by forensic science working groups, can provide a framework for laboratories to develop and validate their methods, contributing to greater harmonization. facta.org.au The ultimate goal is to ensure that the identification and quantification of this compound are accurate and consistent across the scientific community.

Future Directions in 2 Fluoroephedrone Hydrochloride Academic Research

Integration of Advanced Hyphenated Analytical Techniques

The characterization of synthetic cathinones like 2-Fluoroephedrone Hydrochloride has predominantly relied on established techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comojp.gov However, the future of forensic and academic research lies in the integration of more sophisticated, hyphenated analytical methods to overcome the challenges posed by the structural diversity and complexity of NPS. chromatographyonline.com

Future academic pursuits should focus on the application of multidimensional analytical platforms. Techniques such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) could offer superior separation of isomers and trace impurities often present in illicitly synthesized samples. Furthermore, the coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) presents a powerful tool for the unambiguous structure elucidation of metabolites and degradation products of this compound directly from complex biological matrices, avoiding the need for extensive purification. nih.govwisdomlib.orgnih.govglobalresearchonline.net

The development of methods utilizing capillary electrophoresis-mass spectrometry (CE-MS) could also provide rapid and efficient analysis with minimal sample volume, which is particularly advantageous in forensic contexts where sample size may be limited. The integration of these advanced hyphenated techniques will be crucial for building comprehensive analytical profiles of this compound and its analogues.

Table 1: Potential Advanced Hyphenated Techniques for this compound Research

| Technique | Abbreviation | Potential Application in 2-FMC Research |

|---|---|---|

| Two-Dimensional Gas Chromatography - Time-of-Flight Mass Spectrometry | GCxGC-TOFMS | Enhanced separation of isomers and detection of trace impurities. |

| Liquid Chromatography - Nuclear Magnetic Resonance Spectroscopy | LC-NMR | Unambiguous structural elucidation of metabolites and degradation products. |

| Capillary Electrophoresis - Mass Spectrometry | CE-MS | Rapid and high-efficiency analysis with minimal sample volume. |

Computational Chemistry and Artificial Intelligence in Predictive Studies

Computational chemistry and artificial intelligence (AI) are set to revolutionize the study of NPS, including this compound. Quantum mechanical models have already been employed to study the conformational analysis of fluorinated cathinone (B1664624) isomers, providing insights into their molecular structures. mdpi.com Future research will likely expand on these foundations.

Predictive Toxicology: Machine learning (ML) algorithms can be trained on existing toxicological data of related compounds to predict the potential adverse effects of this compound. researchgate.netljmu.ac.uknih.gov By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can forecast its interaction with biological targets and potential for toxicity, guiding further in vitro and in vivo studies. researchgate.net

Table 2: Applications of Computational Chemistry and AI in 2-FMC Research

| Research Area | Technique/Model | Predicted Outcome for 2-FMC |

|---|---|---|

| Molecular Modeling | Quantum Mechanical Methods | Conformational analysis and electronic properties. |

| Predictive Toxicology | Machine Learning (QSAR) | Prediction of potential biological targets and toxicological profile. |

Development of New Research Models for Molecular Characterization

To move beyond traditional cell cultures and animal models, future academic research on this compound should focus on the development and application of novel research models. These advanced models can offer more physiologically relevant data on the compound's molecular interactions and potential effects.

Organ-on-a-Chip Technology: Microfluidic "organ-on-a-chip" platforms, which replicate the key functions of human organs, present a groundbreaking opportunity to study the effects of this compound in a human-relevant context without the need for animal testing. rug.nlresearchgate.netresearchgate.netarizona.edunih.gov For instance, a "liver-on-a-chip" could be used to investigate the metabolism of 2-FMC and identify its primary metabolites in a controlled environment.

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the effects of psychoactive substances due to its genetic homology to humans, rapid development, and transparent embryos. nih.govpsychedelicreview.comnih.govresearchgate.netmdpi.com Zebrafish models can be utilized to perform high-throughput screening of the behavioral and developmental effects of this compound, providing valuable preliminary data.

These innovative models will be instrumental in characterizing the molecular and biological profile of this compound with greater accuracy and ethical consideration.

Comparative Academic Studies with Novel Psychoactive Substances

A crucial area for future academic research is the direct comparative analysis of this compound with other NPS, particularly its positional isomers (3-Fluoroephedrone and 4-Fluoroephedrone) and other synthetic cathinones. Such studies are essential for understanding the subtle but significant impact of structural modifications on the compound's properties.

Comparative Metabolism: In vitro metabolic studies comparing 2-FMC with its isomers and other cathinones using human liver microsomes or hepatocytes can elucidate differences in metabolic pathways and the formation of unique metabolites. dntb.gov.uaeurekaselect.comnih.gov This information is vital for the development of comprehensive toxicological screening methods.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of a series of fluorinated and alkyl-substituted cathinone analogues, including this compound, will provide a deeper understanding of how specific structural features influence their chemical and biological properties. nih.govdrugdesign.orgnih.gov This knowledge can aid in predicting the characteristics of newly emerging NPS.

By conducting these comparative studies, the academic community can build a more comprehensive and predictive framework for the assessment of novel psychoactive substances.

Q & A

Q. How can researchers identify and quantify metabolites in biological matrices?

- Methodological Answer : Use high-resolution LC-QTOF-MS for untargeted metabolomics. Prepare calibration curves in plasma/urine matrices with deuterated internal standards. Fragment ions (e.g., m/z 154.1 for defluorinated metabolites) aid in structural elucidation. Validate methods per FDA bioanalytical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.